molecular formula C14H22O B1363113 4-Tert-butyl-2-sec-butylphenol CAS No. 51390-14-8

4-Tert-butyl-2-sec-butylphenol

Cat. No. B1363113
CAS RN: 51390-14-8
M. Wt: 206.32 g/mol
InChI Key: JKFZLMPBXBMSPD-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-sec-butylphenol is an organic compound with the molecular formula C14H22O . It is also known by other names such as 2-butan-2-yl-4-tert-butylphenol and 2-(1-Methylpropyl)-4-tert-butylphenol .


Synthesis Analysis

The synthesis of 4-sec-butyl-2,6-di-tert-butylphenol from 4-(sec-butyl) phenol and isobutene using sulfuric resin as a catalyst has been reported . Another study reported the degradation and mineralization of 4-tert-butylphenol in water using Fe-doped TiO2 catalysts .


Molecular Structure Analysis

The molecular weight of 4-Tert-butyl-2-sec-butylphenol is 206.32 g/mol . The IUPAC name is 2-butan-2-yl-4-tert-butylphenol . The InChI and Canonical SMILES representations provide more details about its molecular structure .


Chemical Reactions Analysis

A study reported the degradation and mineralization of 4-tert-butylphenol in water using Fe-doped TiO2 catalysts . The reaction involved the destruction of the cell wall, cell membrane, and cellular redox homeostasis of U. virens, ultimately resulting in fungal cell death .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Tert-butyl-2-sec-butylphenol include a molecular weight of 206.32 g/mol, XLogP3-AA of 4.9, one hydrogen bond donor count, one hydrogen bond acceptor count, and three rotatable bond counts .

Scientific Research Applications

Synthesis and Catalysis

  • The synthesis of 4-(Sec-butyl)-2,6-di-tert-butylphenol from 4-(sec-butyl) phenol and isobutene using sulfuric resin as a catalyst has been investigated. Optimal conditions for synthesis include using sulfuric resin with a mass fraction of 3%-5%, a molar ratio of 1:2 (4-(sec-butyl) butylphenol to isobutene), and specific temperature and pressure conditions. This results in a product with more than 95% selectivity and a yield of over 95% (Z. Yong, 2012).

Electrochemical Reactivity

  • Bulky phenols like 4-tert-butyl-2-sec-butylphenol and its analogues show varying degrees of reactivity with superoxide anion radicals. Using electrochemical methods such as cyclic voltammetry and square wave voltammetry, it's found that these compounds reduce the anodic current intensity associated with superoxide anion oxidation, indicating their effectiveness as radical quenchers (Nicole L. Zabik et al., 2019).

Photocatalytic Degradation

  • Research on the photocatalytic degradation and mineralization of 4-tert-butylphenol in water using Fe-doped TiO2 nanoparticles under UV light irradiation has been conducted. Findings indicate that Fe-doped TiO2 demonstrates high photocatalytic efficiency in organic carbon removal and 4-tert-butylphenol conversion, with potential applications in water treatment (A. Makhatova et al., 2019).

Hydrogenation in Supercritical CO2

  • The hydrogenation of tert-butylphenols, including 4-tert-butylphenol, over charcoal-supported rhodium catalyst in supercritical carbon dioxide (scCO2) solvent has been studied. This research highlights the higher cis ratio for tert-butylcyclohexanol obtained in scCO2 compared to other solvents, suggesting enhanced stereoselectivity in this medium (N. Hiyoshi et al., 2007).

Biodegradation

  • Sphingobium fuliginis strains isolated from Phragmites australis rhizosphere sediment are capable of utilizing 4-tert-butylphenol as a carbon and energy source. This suggests potential applications in bioremediation of environments polluted by 4-tert-butylphenol and other similar compounds (T. Toyama et al., 2010).

Lipid Chromatography

  • The inclusion of small quantities of 4-methyl-2,6-di-tert.-butylphenol in solvents during chromatography of lipids helps protect them from autoxidation, without affecting their separation. This compound is easily detected and removed when necessary, offering a protective measure in lipid analysis (J. J. Wren et al., 1964).

Dirhodium-Catalyzed Oxidations

  • Dirhodium caprolactamate catalyzes the generation of the tert-butylperoxy radical, which is effective for the oxidation of phenols and anilines, including 4-tert-butylphenol. This process provides insights into the mechanism of oxidation and potential applications in organic synthesis (M. Ratnikov et al., 2011).

Alkylation Reaction Catalysis

  • The study of the alkylation reaction of phenol and tert-butyl alcohol, where tert-butylphenol is used as an intermediate, has led to the development of efficient and recyclable catalysts. This research provides insights for the industrial synthesis of tert-butylphenol (De-Long Zhang et al., 2022).

Thermochemical and Theoretical Studies

  • The standard molar enthalpies of formation for various tert-butylphenol isomers, including 4-tert-butylphenol, have been derived, contributing to a better understanding of their thermochemical properties and potential applications in various fields (M. Ribeiro da Silva et al., 1999).

Safety And Hazards

4-Tert-butyl-2-sec-butylphenol is considered hazardous. It causes skin irritation and serious eye damage. It is also suspected of damaging fertility .

properties

IUPAC Name

2-butan-2-yl-4-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-6-10(2)12-9-11(14(3,4)5)7-8-13(12)15/h7-10,15H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFZLMPBXBMSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335588
Record name 4-tert-butyl-2-sec-butylphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2-sec-butylphenol

CAS RN

51390-14-8
Record name 4-(1,1-Dimethylethyl)-2-(1-methylpropyl)phenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylpropyl)-4-tert-butylphenol
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Record name 4-tert-butyl-2-sec-butylphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylpropyl)-4-tert-butylphenol
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Synthesis routes and methods

Procedure details

105 g of phenol and 5.0 g of aluminum oxide catalyst that was calcined in air at a temperature of 450° C. was charged in an autoclave and heated to 220° C. A raffinate stream containing 82.4% isobutylene, 1.3% 1-butene, and 16.3% isobutane was then charged over a period of 3 hours. The amount of raffinate charged was 70 g with an isobutylene to phenol mole ratio of 1.13:1. The yield of OTBP at the end of 6 hours was 50.41%, down from 52% at the 5-hour mark. The amount of 1-butene in the feed that reacted to form 2-sec-butylphenol and 2-sec-butyl-4-tert-butylphenol was 44.5%. The amount of the two sec-butylphenol impurities (2-sec-butylphenol and 2-sec-butyl-4-tert-butylphenol) were 0.44 area percent and 0.15%, respectively.
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